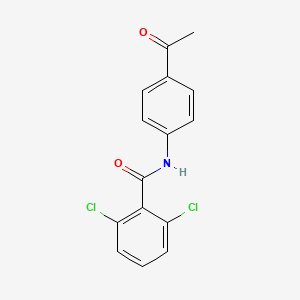![molecular formula C17H10ClF3N2O B3737582 N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide](/img/structure/B3737582.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide is a compound that belongs to the class of organic compounds known as quinolines. These compounds are characterized by a benzene ring fused to a pyridine ring. The presence of the trifluoromethyl group in this compound is significant due to its unique chemical properties, which include increased lipophilicity and metabolic stability. This compound has garnered interest in various fields, including pharmaceuticals, due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline.
Formation of Quinoline Core: The aniline derivative undergoes a cyclization reaction to form the quinoline core.
Carboxamide Formation:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-chloro-5-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group but differ in the rest of the molecular structure.
The uniqueness of this compound lies in the combination of the quinoline core and the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O/c18-12-7-6-11(17(19,20)21)9-15(12)23-16(24)14-8-5-10-3-1-2-4-13(10)22-14/h1-9H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKUORFQTGMQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B3737504.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3737508.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[[4-[ethyl(methyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3737512.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3737540.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3737547.png)
![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3737550.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737557.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3737558.png)
![(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3737559.png)

![N-(4-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3737590.png)
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3737597.png)
![dimethyl 5-({[3-(dimethylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B3737604.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3737609.png)
